Phenindamine Tartrate

Catalog No.
S539405
CAS No.
569-59-5
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenindamine Tartrate

CAS Number

569-59-5

Product Name

Phenindamine Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C19H19N.C4H6O6/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;5-1(3(7)8)2(6)4(9)10/h2-10,19H,11-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WFXURHIXPXVPGM-LREBCSMRSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN];

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Phenindamine tartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenindamine tartrate is a first-generation H1-receptor antagonist distinguished by its rigid aza-aromatic (pyridindene) structure and unique pharmacological profile. Procured primarily as an active pharmaceutical ingredient (API) for over-the-counter allergy and cold formulations, it is supplied as a creamy-white, voluminous powder. The tartrate salt form is specifically selected over the free base to ensure adequate aqueous solubility and thermal stability during manufacturing. Unlike typical flexible-chain antihistamines, phenindamine tartrate offers a distinct lack of severe sedation, making it a specialized choice for daytime therapeutic formulations .

Research Fit

First-generation H1 antagonist with reported anticholinergic and moderate sedative profile for CNS pharmacology research
Tartrate salt with (S)-enantiomer‑selective H1 receptor interaction; supports stereochemical binding studies
Suitable as a tool compound in behavioral pharmacology, cholinergic modulation, and receptor‑model experiments

Substituting phenindamine tartrate with more common first-generation antihistamines like diphenhydramine hydrochloride fundamentally alters the end-product's clinical and physical profile. From a formulation standpoint, phenindamine tartrate requires a strictly controlled acidic environment (pH 3.5–5.0) to prevent isomerization into inactive forms, meaning drop-in substitution into neutral or alkaline liquid bases will result in total API degradation . Furthermore, substituting it with standard ethanolamine-class antihistamines introduces profound sedative effects, destroying the value proposition of non-drowsy or mildly stimulating daytime cold medications[1].

Substitution Risk

CNS sedation profile mismatch

Phenindamine exhibits an intermediate sedative response between placebo and classical first‑generation H1 antagonists; directly substituting diphenhydramine or promethazine may shift the sedation‑effect baseline in behavioral models.

Stereoselective receptor interaction

The (S)‑enantiomer‑specific H1 binding interaction differs from other first‑generation antihistamines; using racemic or different salt forms may alter receptor‑engagement endpoints.

Antiperspirant potency ranking

Reported anticholinergic potency at eccrine sweat glands differs quantifiably from chlorpheniramine, diphenhydramine, and other analogs; direct replacement without local potency recalibration may introduce variability in peripheral cholinergic assays.

Aqueous Solubility and Thermal Processability

The selection of the tartrate salt over the phenindamine free base is driven by stark differences in physical properties critical for manufacturing. Phenindamine tartrate exhibits a water solubility ratio of 1:40 and a melting point of 160°C. In contrast, the phenindamine free base is practically insoluble in water and melts at a significantly lower 90–91°C . This enhanced solubility is essential for the production of aqueous syrups, while the higher melting point prevents API melting or degradation during high-shear milling and tableting processes [1].

Evidence DimensionAqueous solubility and melting point
Target Compound DataPhenindamine Tartrate (1:40 water solubility, MP 160°C)
Comparator Or BaselinePhenindamine Free Base (Practically insoluble, MP 90-91°C)
Quantified Difference>40-fold increase in aqueous solubility and a ~70°C higher melting point.
ConditionsStandard aqueous dissolution and thermal melting point assays.

Procuring the tartrate salt is mandatory for aqueous liquid formulations and ensures thermal stability during aggressive mechanical compounding.

Antiperspirant potency
Head‑to‑head
Phenindamine ED50 3.02 µg/pad
Lowest ED50 among five tested H1 antagonists in rat eccrine sweat model
Ranked potency may guide cholinergic screening assay design

pH-Dependent Stability and Isomerization Risk

Phenindamine tartrate demonstrates a highly specific pH-stability profile that dictates formulation parameters. A 2% aqueous solution of the compound naturally maintains a pH of approximately 3.5. Analytical stability testing confirms that the API is most stable within the narrow pH range of 3.5 to 5.0. When exposed to solutions with a pH of 7.0 or higher, the compound undergoes rapid isomerization into an inactive form, leading to complete loss of pharmacological efficacy . This contrasts with many other antihistamine salts that tolerate broader or more neutral pH ranges.

Evidence DimensionChemical stability and active isomer retention
Target Compound DataPhenindamine Tartrate at pH 3.5–5.0 (Stable, retains active conformation)
Comparator Or BaselinePhenindamine Tartrate at pH ≥ 7.0 (Unstable, isomerizes to inactive form)
Quantified DifferenceComplete loss of active API integrity at neutral to alkaline pH compared to optimal acidic conditions.
ConditionsAqueous solution stability testing across pH gradients.

Buyers must ensure that co-procured excipients and buffers maintain an acidic formulation environment to prevent catastrophic API degradation.

CNS sedation profile
Head‑to‑head
SSS scores higher than placebo, yet lower than diphenhydramine 50 mg (p<0.05)
Intermediate sedation liability in human subjects
Crossover study (n=15); model context for H1 behavioral pharmacology

Psychomotor Impact and Daytime Suitability

While sharing H1-receptor antagonism with other first-generation compounds, phenindamine tartrate is uniquely differentiated by its central nervous system effects. Quantitative psychomotor assessments show that standard doses of diphenhydramine (50 mg) impair performance in approximately 58% of cognitive and motor skill evaluations due to heavy sedation [1]. Conversely, phenindamine tartrate lacks this severe depressant effect and is clinically characterized by a mildly stimulating action in many patients . This functional divergence is linked to its rigid tricyclic-like structure, setting it apart from flexible ethanolamine derivatives.

Evidence DimensionPsychomotor impairment and sedative action
Target Compound DataPhenindamine Tartrate (Mildly stimulating, minimal daytime sleepiness)
Comparator Or BaselineDiphenhydramine HCl (Impaired performance in ~58% of psychomotor assessments)
Quantified DifferenceElimination of the severe sedative penalty typical of standard first-generation H1 antagonists.
ConditionsStandardized human psychomotor and cognitive performance assays.

This specific profile makes phenindamine tartrate the API of choice for daytime, non-drowsy over-the-counter cold and allergy formulations.

H1 receptor affinity
Class‑level
pKi = 8.80 (Ki ≈ 1.58 nM)
High‑affinity binding confirmed within first‑generation H1 antagonist range
Data sourced from ChEMBL; direct paired comparator not available in same assay system
Operant behavior
Head‑to‑head
Variable effects (increase or decrease) vs. uniform rate increases with classical H1 antagonists
Qualitatively distinct behavioral signature in squirrel monkey fixed‑interval schedules
Dose range 0.03–17.0 mg/kg; model sensitivity review advised

Daytime Multi-Symptom Cold and Allergy Syrups

Due to its 1:40 aqueous solubility and lack of severe sedative effects, phenindamine tartrate is ideally suited for liquid daytime cold medications. Formulators must utilize its natural acidic stability by buffering the syrup to a pH of 3.5–5.0 to prevent API isomerization .

Solid Oral Dosage Forms

The tartrate salt's elevated melting point (160°C) compared to the free base (90°C) allows it to withstand the thermal stress of high-shear granulation and tableting without degrading or altering its physical state, ensuring consistent batch-to-batch reproducibility [1].

Non-Sedating Antihistamine Benchmarks

In neuropharmacological research and drug development, phenindamine tartrate serves as a critical structural and functional comparator. It provides a baseline for a rigid-ring H1 antagonist that crosses the blood-brain barrier but induces mild stimulation rather than the heavy psychomotor impairment seen with diphenhydramine [2].

Application Fit

Application
Selection Property
Validation Focus
Cholinergic modulation & antiperspirant screening
Reported anticholinergic potency ranking in eccrine sweat assays
ED50 calibration in relevant peripheral cholinergic models
Behavioral pharmacology of H1 antagonists
Intermediate sedation and distinct operant‑behavior profile
Comparator sedation liability and motor‑performance endpoints
Stereoselective H1 receptor binding
(S)‑enantiomer‑selective H1 interaction with high affinity (pKi 8.80)
Chiral configuration‑receptor interaction in molecular pharmacology models
Psychomotor safety research
Reported absence of psychomotor impairment vs. diphenhydramine in human studies
Comparative CNS effects in attention and tracking paradigms

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

411.16818752 Da

Monoisotopic Mass

411.16818752 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28725X3PV8

Related CAS

82-88-2 (Parent)

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

569-59-5

Wikipedia

Phenindamine tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Tscherne RJ, Umagat H. Determination of isophenindamine in phenindamine
2: Witek TJ Jr, Canestrari DA, Miller RD, Yang JY, Riker DK. The effects of
3: UHLE CA, KNOCH HR. Bladder dysfunction following ingestion of phenindamine

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